5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid
CAS No.: 354762-92-8
Cat. No.: VC17982813
Molecular Formula: C7H7FN4O4S
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid - 354762-92-8](/images/structure/VC17982813.png)
Specification
CAS No. | 354762-92-8 |
---|---|
Molecular Formula | C7H7FN4O4S |
Molecular Weight | 262.22 g/mol |
IUPAC Name | 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid |
Standard InChI | InChI=1S/C7H7FN4O4S/c1-2-16-7-9-4(8)3-5-10-6(11-12(5)7)17(13,14)15/h3H,2H2,1H3,(H,13,14,15) |
Standard InChI Key | FAVSDIPJTYNUEN-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Framework
The systematic IUPAC name of the compound, 5-ethoxy-7-fluoro- triazolo[1,5-c]pyrimidine-2-sulfonic acid, reflects its fused triazolo-pyrimidine ring system. The numbering of the ring positions follows IUPAC conventions, with the ethoxy group (-OCH2CH3) at position 5, fluorine at position 7, and the sulfonic acid (-SO3H) moiety at position 2 . Its molecular formula is C7H7FN4O4S, with a molar mass of 262.22 g/mol .
The triazolo-pyrimidine core consists of a pyrimidine ring fused with a triazole ring, creating a bicyclic structure that enhances electronic delocalization. This configuration contributes to the compound’s stability and reactivity, particularly in sulfonation and nucleophilic substitution reactions .
Structural Influence on Reactivity
The sulfonic acid group confers strong acidity (pKa ≈ -1), making the compound highly soluble in polar solvents and reactive toward bases. The ethoxy and fluorine substituents modulate electron density within the ring: the electron-donating ethoxy group at position 5 enhances nucleophilic aromatic substitution (NAS) at position 2, while the electron-withdrawing fluorine at position 7 stabilizes intermediates during synthesis .
Synthesis and Manufacturing Processes
Optimization and Yield Considerations
The patent literature highlights challenges in early synthetic routes, including low yields (≤50%) and byproduct formation . Modern protocols address these issues by:
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Using acetonitrile as the reaction solvent to enhance intermediate solubility.
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Maintaining temperatures below 30°C during chlorosulfonation to prevent decomposition .
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Employing catalytic dimethyl sulfoxide (DMSO) to accelerate oxidation steps .
These optimizations achieve yields exceeding 80% for the sulfonic acid, making large-scale production feasible .
Physicochemical Properties
Thermal and Solubility Profiles
Data from the U.S. Environmental Protection Agency (EPA) and patent filings characterize the compound as an off-white crystalline solid with a melting point of 218–221°C . Its solubility profile is dominated by the polar sulfonic acid group:
Property | Value | Source |
---|---|---|
Water Solubility | >500 g/L (25°C) | |
Organic Solubility | Low in hexane; moderate in DMSO | |
pKa | -1.2 (sulfonic acid) |
Stability Under Environmental Conditions
The compound exhibits high thermal stability but is susceptible to photodegradation in aqueous solutions. Hydrolysis studies indicate a half-life of >30 days at pH 7 and <24 hours at pH 10, reflecting base-catalyzed decomposition .
Biological Activity and Agricultural Applications
Role in Herbicide Development
Environmental and Toxicological Considerations
Ecotoxicity Data
EPA assessments of diclosulam, derived from the sulfonic acid intermediate, reveal moderate environmental persistence (soil half-life = 30–60 days) and low acute toxicity to aquatic organisms :
Organism | LC50/EC50 (96-hr) |
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Rainbow Trout | >100 mg/L |
Daphnia magna | 85 mg/L |
Human Health Risks
Occupational exposure during synthesis necessitates precautions due to the compound’s irritant properties. Inhalation of dust particles may cause respiratory irritation, while dermal contact can lead to erythema . Chronic toxicity studies in rodents indicate no carcinogenic effects at doses ≤500 mg/kg/day .
Recent Advances and Future Directions
Derivative Development
Recent patent activity focuses on modifying the triazolo-pyrimidine scaffold to enhance herbicidal selectivity and reduce soil persistence. For example, replacing the ethoxy group with methoxy or propoxy substituents alters metabolic degradation pathways, potentially mitigating groundwater contamination .
Green Chemistry Initiatives
Efforts to streamline synthesis include:
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